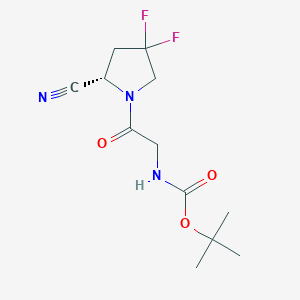

(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate

Overview

Description

-(S)-tert-Butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate, also known as SB-2C-F, is an organofluorine compound that has been used as a reagent in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of a variety of organic compounds. SB-2C-F is also of interest for its potential applications in scientific research, including its use as a substrate for enzyme-catalyzed reactions and its ability to interact with proteins.

Scientific Research Applications

Photocatalytic Applications in Organic Synthesis

A study demonstrates the use of tert-butyl carbamate derivatives in photocatalyzed reactions to access a range of 3-aminochromones under mild conditions. These compounds serve as versatile amidyl-radical precursors in photocatalyzed amination reactions. This research opens up new pathways for constructing diverse amino pyrimidines, expanding the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Synthesis Methods and Process Development

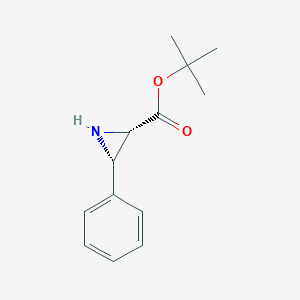

Another area of application involves the synthesis and process development of tert-butyl carbamate derivatives. For example, an efficient chiral inversion method via Boc-involved neighboring group participation mediated by thionyl chloride was developed, showcasing significant advantages over previously reported methods regarding simplicity, yield, and industry reliability (Li et al., 2015). Furthermore, research into the scale-up of Kulinkovich–Szymoniak cyclopropanation for the synthesis of a lymphocyte function-associated antigen 1 inhibitor indicates the practical and scalable production of such compounds (Li et al., 2012).

Chemical Structure and Bonding Studies

Studies on tert-butyl carbamate derivatives have also focused on their chemical structure, particularly exploring the isomorphous crystal structures and the interactions involving hydrogen and halogen bonds. This research provides insights into the molecular arrangement and bonding characteristics of such compounds, aiding in the understanding of their properties and reactivity (Baillargeon et al., 2017).

Carbon Dioxide Fixation and Environmental Applications

The fixation of atmospheric CO2 by unsaturated amines to form cyclic carbamates represents an environmentally beneficial application. Utilizing tert-butyl hypoiodite, this method efficiently leads to cyclic carbamates, highlighting the potential of these compounds in contributing to carbon capture and utilization technologies (Takeda et al., 2012).

properties

IUPAC Name |

tert-butyl N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2N3O3/c1-11(2,3)20-10(19)16-6-9(18)17-7-12(13,14)4-8(17)5-15/h8H,4,6-7H2,1-3H3,(H,16,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOAQTYGIARQIQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CC(C[C@H]1C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-butyl (2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)